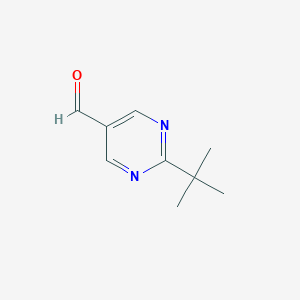

2-Tert-butylpyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality 2-Tert-butylpyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butylpyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-9(2,3)8-10-4-7(6-12)5-11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCUWGSMCUCDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458644 | |

| Record name | 2-tert-butylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104461-06-5 | |

| Record name | 2-tert-butylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butylpyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Tert-butylpyrimidine-5-carbaldehyde chemical properties

An In-depth Technical Guide to 2-Tert-butylpyrimidine-5-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-tert-butylpyrimidine-5-carbaldehyde, a key heterocyclic building block in modern organic synthesis. The document elucidates its core chemical and physical properties, reactivity profile, and established applications, with a particular focus on its role in pharmaceutical and agrochemical development. By synthesizing data from established chemical suppliers and relevant scientific literature, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work. We will explore its structural attributes that contribute to its utility, including the influence of the tert-butyl group on solubility and reactivity, and the synthetic transformations enabled by its aldehyde functionality.

Introduction and Strategic Importance

2-Tert-butylpyrimidine-5-carbaldehyde is a substituted pyrimidine derivative that has garnered significant interest as a versatile intermediate. The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals.[1] The strategic placement of a tert-butyl group at the 2-position and a carbaldehyde group at the 5-position imparts a unique combination of steric and electronic properties, making it a valuable precursor for complex molecular architectures.

The tert-butyl group is known to enhance the lipophilicity of a molecule, which can improve its pharmacokinetic profile in drug candidates.[2] It also provides steric hindrance that can direct the regioselectivity of certain reactions and enhance the stability of the compound. The aldehyde functional group is one of the most versatile handles in organic chemistry, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual functionality makes 2-tert-butylpyrimidine-5-carbaldehyde a powerful tool for generating diverse chemical libraries for high-throughput screening and for the targeted synthesis of novel therapeutic agents and agrochemicals.[3]

Physicochemical and Spectroscopic Properties

The fundamental properties of a chemical entity are critical for its application in synthesis, dictating reaction conditions, purification strategies, and storage requirements.

Physical and Chemical Data

The key physicochemical properties of 2-tert-butylpyrimidine-5-carbaldehyde are summarized in the table below. The data indicates it is a solid at room temperature, necessitating appropriate handling and storage to maintain its integrity.

| Property | Value | Source(s) |

| CAS Number | 104461-06-5 | [3][4][5] |

| Molecular Formula | C₉H₁₂N₂O | [3][5][6][7] |

| Molecular Weight | 164.20 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 85-89 °C | [3] |

| Boiling Point | 245.7 °C at 760 mmHg (Predicted) | [4] |

| Purity | ≥ 97% (NMR) | [3] |

| Storage | Store at 0-8°C, under an inert atmosphere. | [3][5] |

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While detailed spectra are lot-specific, predicted mass spectrometry data provides insight into its fragmentation patterns.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 165.10224 |

| [M+Na]⁺ | 187.08418 |

| [M-H]⁻ | 163.08768 |

| [M]⁺ | 164.09441 |

Data sourced from PubChemLite, calculated using CCSbase.[7]

Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of 2-tert-butylpyrimidine-5-carbaldehyde is paramount for its effective utilization as a chemical intermediate.

General Synthetic Pathways

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For 2-tert-butylpyrimidine-5-carbaldehyde, a plausible retrosynthetic analysis suggests a strategy starting from simpler precursors, followed by functional group interconversion to install the aldehyde. A general approach could involve the chlorination of a 2-tert-butylpyrimidine precursor, followed by further functionalization.[8]

Caption: Conceptual workflow for the synthesis of 2-tert-butylpyrimidine-5-carbaldehyde.

Reactivity

The reactivity of this molecule is dominated by the aldehyde group and influenced by the electron-deficient nature of the pyrimidine ring.

-

Aldehyde Transformations: The formyl group is a versatile handle for numerous reactions, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the hydroxymethyl group.

-

Reductive amination to form various secondary and tertiary amines.

-

Wittig olefination to generate vinylpyrimidines.

-

Condensation reactions with active methylene compounds (e.g., Knoevenagel condensation).

-

Cyclization reactions , where the aldehyde participates in the formation of fused heterocyclic systems.[9]

-

-

Pyrimidine Ring: The pyrimidine ring is relatively electron-deficient and can be susceptible to nucleophilic aromatic substitution, although this is less common than in more activated systems like pyridinium salts. The tert-butyl group at the 2-position provides significant steric shielding.

Caption: Reactivity map of 2-tert-butylpyrimidine-5-carbaldehyde.

Core Applications in Research and Development

This compound is a valuable building block across multiple scientific domains, primarily driven by its utility in synthesizing molecules with potential biological activity.[3]

-

Pharmaceutical Development : It is a key intermediate in the synthesis of novel pharmaceuticals. Its derivatives are explored as anti-cancer, anti-inflammatory, and neurological disorder targeting agents.[3] The pyrimidine core is a well-established pharmacophore that can form crucial hydrogen bonds with biological targets.[1]

-

Agrochemicals : The compound is used to create new pesticides and herbicides. The introduction of the pyrimidine moiety can enhance the efficacy and selectivity of these agents for improved crop protection.[3]

-

Material Science : There is exploratory research into using this aldehyde in the development of advanced polymers, where the heterocyclic ring could impart enhanced thermal stability and specific chemical resistance properties.[3]

-

Biochemical Research : It serves as a starting material for synthesizing enzyme inhibitors, which are critical tools for studying biological pathways and discovering new therapeutic agents.[3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-tert-butylpyrimidine-5-carbaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. 104461-06-5|2-(tert-Butyl)pyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. 2-butylpyrimidine-5-carbaldehyde 97% | CAS: 876890-42-5 | AChemBlock [achemblock.com]

- 7. PubChemLite - 2-tert-butylpyrimidine-5-carbaldehyde (C9H12N2O) [pubchemlite.lcsb.uni.lu]

- 8. EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine - Google Patents [patents.google.com]

- 9. digituma.uma.pt [digituma.uma.pt]

An In-depth Technical Guide to 2-Tert-butylpyrimidine-5-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 2-Tert-butylpyrimidine-5-carbaldehyde (CAS No. 104461-06-5), a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery and agrochemical synthesis. This document delves into the compound's physicochemical properties, plausible synthetic routes, spectroscopic characterization, chemical reactivity, and its applications as a key intermediate. The information presented herein is synthesized from available literature and chemical knowledge to provide a practical resource for the scientific community.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, owing to their presence in a vast array of biologically active compounds and functional materials. 2-Tert-butylpyrimidine-5-carbaldehyde is a bifunctional molecule featuring a sterically demanding tert-butyl group at the 2-position and a reactive aldehyde at the 5-position of the pyrimidine ring. The tert-butyl group can enhance metabolic stability and solubility, while the aldehyde functionality serves as a versatile handle for a wide range of chemical transformations. This unique combination of features makes it a valuable intermediate in the synthesis of complex molecular architectures for various applications, including the development of kinase inhibitors and novel agrochemicals.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Tert-butylpyrimidine-5-carbaldehyde is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 104461-06-5 | [1] |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | White to off-white solid (inferred) | |

| Boiling Point | 245.7 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 105.8 °C (Predicted) | [2] |

| Density | 1.064 g/cm³ (Predicted) | [2] |

Synthesis Strategies

Approach 1: Formylation of 2-Tert-butylpyrimidine

A direct approach to 2-Tert-butylpyrimidine-5-carbaldehyde is the formylation of 2-tert-butylpyrimidine. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]

The pyrimidine ring, while electron-deficient overall, can be susceptible to electrophilic attack at the 5-position, particularly with activating groups present. The tert-butyl group at the 2-position is weakly electron-donating and may provide sufficient activation for the formylation to occur.

Caption: Proposed Vilsmeier-Haack formylation of 2-tert-butylpyrimidine.

Approach 2: Oxidation of (2-(tert-butyl)pyrimidin-5-yl)methanol

Another viable synthetic strategy involves the oxidation of the corresponding primary alcohol, (2-(tert-butyl)pyrimidin-5-yl)methanol. This precursor could potentially be synthesized from a corresponding ester, which in turn can be prepared from commercially available starting materials.

A variety of mild oxidizing agents can be employed for the conversion of primary alcohols to aldehydes, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. Transition metal-catalyzed aerobic oxidation is also a potential green alternative.

Caption: Oxidation of the corresponding alcohol to the target aldehyde.

Spectroscopic Characterization (Predicted)

Although experimental spectroscopic data for 2-Tert-butylpyrimidine-5-carbaldehyde is not widely published, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple and characteristic:

-

Aldehydic Proton (CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Pyrimidine Protons (C4-H and C6-H): Two singlets in the aromatic region, likely between δ 8.5 and 9.5 ppm.

-

Tert-butyl Protons (C(CH₃)₃): A sharp singlet integrating to nine protons in the upfield region, typically around δ 1.3-1.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide further structural confirmation:

-

Aldehydic Carbonyl (C=O): A signal in the highly deshielded region, expected around δ 185-195 ppm.

-

Pyrimidine Carbons: Signals for the pyrimidine ring carbons would appear in the aromatic region (δ 120-170 ppm).

-

Tert-butyl Carbons: A quaternary carbon signal and a signal for the three equivalent methyl carbons.

Infrared (IR) Spectroscopy

Key characteristic peaks in the IR spectrum would include:

-

C=O Stretch (Aldehyde): A strong absorption band around 1700-1720 cm⁻¹.

-

C-H Stretch (Aldehyde): A characteristic weak to medium band around 2720 cm⁻¹.

-

C=N and C=C Stretches (Pyrimidine Ring): Absorptions in the region of 1400-1600 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 164.20, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group and fragmentation of the tert-butyl group.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 2-Tert-butylpyrimidine-5-carbaldehyde stems from the reactivity of its aldehyde group. This functionality allows for a variety of subsequent transformations, making it a valuable intermediate for building molecular complexity.

Nucleophilic Addition Reactions

The aldehyde group is susceptible to nucleophilic attack by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard and organolithium reagents), ylides (Wittig reaction), and amines. These reactions provide access to secondary alcohols, alkenes, and imines/enamines, respectively.

Caption: Key chemical transformations of 2-Tert-butylpyrimidine-5-carbaldehyde.

Reductive Amination

Reductive amination with primary or secondary amines provides a straightforward route to substituted aminomethylpyrimidines. This is a particularly important transformation in medicinal chemistry for introducing basic nitrogen atoms, which can improve pharmacokinetic properties and provide key interactions with biological targets.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-tert-butylpyrimidine-5-carboxylic acid. This transformation opens up another avenue for derivatization through the formation of amides, esters, and other carboxylic acid derivatives.

Applications in Research and Development

2-Tert-butylpyrimidine-5-carbaldehyde is a valuable building block in several areas of chemical research and development.

Medicinal Chemistry

The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Substituted pyrimidines are particularly prominent as kinase inhibitors. The aldehyde functionality of 2-tert-butylpyrimidine-5-carbaldehyde allows for the construction of diverse libraries of compounds for screening against various kinase targets, such as Cyclin-Dependent Kinases (CDKs).[6][7][8] The tert-butyl group can occupy hydrophobic pockets in the kinase active site and improve metabolic stability.

Agrochemicals

Pyrimidine derivatives are also widely used in the agrochemical industry as herbicides, fungicides, and insecticides.[1] The aldehyde group of 2-tert-butylpyrimidine-5-carbaldehyde can be used to synthesize more complex molecules with potential pesticidal activity. The specific substitution pattern can be tuned to optimize efficacy and selectivity for the target pest while minimizing off-target effects.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Tert-butylpyrimidine-5-carbaldehyde is a valuable and versatile intermediate for the synthesis of a wide range of complex organic molecules. Its unique combination of a sterically demanding tert-butyl group and a reactive aldehyde functionality makes it a useful building block in medicinal chemistry and agrochemical research. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reasonably predicted based on established chemical principles. Further research into the synthesis and applications of this compound is warranted and will likely lead to the discovery of novel bioactive molecules.

References

- Udayasri, A., Chandrasekhar, M. M., Naga, B. M. V., Varanasi, G., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9.

- Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 78, 117141.

- Mintz, M. J., & Walling, C. (1969). Oxidation of primary alcohols to methyl esters using tert-butyl hypochlorite, pyridine and methyl alcohol. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemsrc. (2022, March 4). 2-tert-butylpyrimidine-5-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Abstract 697: Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as highly selective CDK9 inhibitors for cancer treatment. Retrieved from [Link]

- Makosza, M. (2000). Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). Polish Journal of Chemistry, 74(1), 1-13.

- WO2016008590A1 - Novel 2,5-substituted pyrimidines as pde4 inhibitors - Google P

-

PubMed. (2021, March 15). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- US5132465A - Oxidation of primary alcohols to aldehydes using transition metal phthalocyanines as catalysts - Google P

-

MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

- Dembinski, R. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 114(12), 5949-5986.

- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-7.

- Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 19(1), 1-13.

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

-

PubChem. (n.d.). Chemical compounds - Patent US-2022340592-A1. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ResearchGate. (n.d.). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. Retrieved from [Link]

- US8865902B2 - Deuterated CFTR potentiators - Google P

-

ResearchGate. (n.d.). ChemInform Abstract: Efficient Method for the Oxidation of Aldehydes and Diols with tert-Butylhydroperoxide under Transition Metal-Free Conditions. Retrieved from [Link]

- Wagh, S. B., & Sonawane, P. A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646-4658.

-

Capot Chemical. (2022, May 20). material safety data sheet. Retrieved from [Link]

-

ScienceOpen. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Retrieved from [Link]

-

PubMed. (2013, November). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved from [Link]

-

MDPI. (n.d.). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Retrieved from [Link]

-

Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

-

Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient aerobic oxidation of alcohols to aldehydes and ketones using a ruthenium carbonyl complex of a tert-butyl-substituted tetramethylcyclopentadienyl ligand as catalyst. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- US9115133B2 - Substituted fused tricyclic compounds, compositions and medicinal applications thereof - Google P

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

2-Tert-butylpyrimidine-5-carbaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-Tert-butylpyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-tert-butylpyrimidine-5-carbaldehyde, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details the compound's core molecular and physical properties, proposes a robust synthetic pathway with mechanistic insights, and outlines its analytical characterization. Furthermore, it explores the strategic applications of this molecule, highlighting the synthetic versatility imparted by its aldehyde functional group and the therapeutic potential of the pyrimidine scaffold. This guide is intended to serve as a key resource for scientists leveraging this compound in the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.[1]

Core Molecular & Physical Properties

2-tert-butylpyrimidine-5-carbaldehyde is a solid, stable organic compound under recommended storage conditions.[1] The presence of the tert-butyl group is a key structural feature, often incorporated in medicinal chemistry to enhance metabolic stability and solubility.[1] The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, while the aldehyde group serves as a versatile chemical handle for further synthetic elaboration.[1][2]

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O | [1][3][4][5] |

| Molecular Weight | 164.20 g/mol | [1][3][4][5] |

| CAS Number | 104461-06-5 | [1][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 85-89 °C | [1] |

| Boiling Point | 245.7 °C at 760 mmHg | [4] |

| Density | 1.064 g/cm³ | [4] |

| Storage Conditions | Store at 0-8 °C, dry, sealed place | [1][5] |

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged heterocyclic motif in drug discovery, forming the core of many natural and synthetic compounds with diverse biological activities.[2] As a fundamental component of nucleobases, pyrimidine derivatives can readily interact with biological targets such as enzymes and receptors.[2] This structural leitmotif is central to drugs exhibiting anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties.[2][6] The strategic placement of the tert-butyl group at the 2-position and a carbaldehyde at the 5-position of the pyrimidine ring creates a valuable intermediate for building complex molecular architectures aimed at novel therapeutic targets.[1]

Synthesis and Mechanistic Insights

A common and effective method for introducing a formyl group onto an aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction. This approach is well-suited for the synthesis of 2-tert-butylpyrimidine-5-carbaldehyde from the corresponding 2-tert-butylpyrimidine precursor.

Proposed Synthetic Workflow

The workflow involves the activation of a formylating agent, subsequent electrophilic attack on the pyrimidine ring, and hydrolysis to yield the final aldehyde product.

Caption: Proposed Vilsmeier-Haack synthesis of 2-tert-butylpyrimidine-5-carbaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack methodology.

-

Reagent Preparation (0 °C): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath.

-

Causality: Cooling is critical to control the highly exothermic reaction between DMF and phosphorus oxychloride (POCl₃), preventing reagent degradation and side reactions. The inert atmosphere prevents moisture from quenching the reagents.

-

-

Formation of Vilsmeier Reagent: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

-

Causality: This step forms the electrophilic chloroiminium ion (Vilsmeier reagent), which is the active formylating agent. A slight excess of POCl₃ ensures complete conversion of DMF.

-

-

Substrate Addition: Dissolve 2-tert-butylpyrimidine (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the reaction mixture.

-

Reaction Progression (Heating): After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur on the relatively electron-deficient pyrimidine ring.

-

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding it to a stirred beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate until the pH is neutral (~7-8).

-

Causality: This step serves two purposes: it hydrolyzes the iminium intermediate to the final aldehyde and neutralizes the acidic reaction mixture. The addition must be slow and controlled to manage the exothermic neutralization.

-

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the pure product.

-

Self-Validation: The purity of the final product is confirmed through the analytical methods described in the next section, ensuring the protocol's success.

-

Spectroscopic and Analytical Characterization

Structural verification is essential for confirming the identity and purity of the synthesized compound. The combination of NMR, IR, and mass spectrometry provides a complete analytical profile.

| Technique | Expected Signature |

| ¹H NMR | - A sharp singlet in the δ 9.5-10.5 ppm region (aldehydic proton).- Two singlets or doublets in the aromatic region (δ 8.5-9.5 ppm) corresponding to the two pyrimidine ring protons.- A sharp singlet integrating to 9 protons around δ 1.3-1.5 ppm (tert-butyl group). |

| ¹³C NMR | - A signal in the δ 185-195 ppm range (aldehyde carbonyl carbon).- Signals in the aromatic region (δ 120-170 ppm) for the pyrimidine ring carbons.- Two signals for the tert-butyl group: a quaternary carbon (δ ~35-40 ppm) and a methyl carbon signal (δ ~28-32 ppm). |

| IR Spectroscopy | - A strong, sharp C=O stretching vibration between 1690-1715 cm⁻¹.[7][8]- Two moderate C-H stretching bands for the aldehyde proton between 2700-2850 cm⁻¹.- C-H stretching bands around 2950 cm⁻¹ for the tert-butyl group.[7] |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the exact mass of C₉H₁₂N₂O. |

Applications in Drug Discovery & Chemical Biology

2-tert-butylpyrimidine-5-carbaldehyde is not an end-product but a versatile intermediate.[1] Its aldehyde functionality is a gateway to a wide array of chemical transformations, allowing for the rapid generation of molecular libraries for screening against biological targets.

Key Synthetic Transformations

The aldehyde group can participate in numerous carbon-carbon and carbon-nitrogen bond-forming reactions, which are foundational in drug synthesis.

Caption: Key synthetic transformations of 2-tert-butylpyrimidine-5-carbaldehyde.

These reactions enable its use in constructing molecules for various therapeutic areas:

-

Oncology: As a building block for kinase inhibitors or other anti-proliferative agents.[1][6]

-

Inflammation: For the synthesis of inhibitors of inflammatory pathways.[1]

-

Agrochemicals: Serves as an intermediate in the development of novel pesticides and herbicides.[1]

Safety & Handling

While a specific Safety Data Sheet (SDS) for 2-tert-butylpyrimidine-5-carbaldehyde must be consulted prior to use, general precautions for related pyrimidine aldehydes should be followed. These compounds are often classified with the following hazards:

-

Harmful if swallowed.[9]

-

Causes skin irritation.[9]

-

Causes serious eye irritation.[9]

-

May cause respiratory irritation.[9]

Standard Laboratory Practices:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and tightly sealed container as recommended.[1][5]

References

-

2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem . National Center for Biotechnology Information. [Link]

-

2,4,6-Tri-tert-butylpyrimidine - Wikipedia . Wikimedia Foundation. [Link]

-

2-tert-butylpyrimidine-5-carbaldehyde . ChemSrc. [Link]

-

Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues . Novartis OAK. [Link]

-

NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities . Wiley Online Library. [Link]

- Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine - Google Patents.

-

Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - Lookchem . Lookchem. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity . National Center for Biotechnology Information. [Link]

-

Molecular structure, spectroscopic investigation (FT-IR, 1H NMR, 13C NMR and Mass) and quantum chemical calculations of Ruthenium(II) pentacyanoisoniazidate(3-) complex . SciSpace. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI . MDPI. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI . MDPI. [Link]

-

Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI . MDPI. [Link]

-

2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350 - PubChem . National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-butylpyrimidine-5-carbaldehyde 97% | CAS: 876890-42-5 | AChemBlock [achemblock.com]

- 4. 2-tert-butylpyrimidine-5-carbaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. CAS 597561-44-9 | 2-Tert-butylpyrimidine-4-carbaldehyde - Synblock [synblock.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scispace.com [scispace.com]

- 9. 2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 2-Tert-butylpyrimidine-5-carbaldehyde

In the landscape of modern drug discovery and agrochemical development, pyrimidine derivatives stand out as privileged scaffolds due to their versatile biological activities. Among these, 2-tert-butylpyrimidine-5-carbaldehyde serves as a critical building block.[1] The presence of the tert-butyl group often enhances metabolic stability and solubility, while the aldehyde functionality provides a reactive handle for a myriad of synthetic transformations.[1]

For researchers and drug development professionals, the unambiguous confirmation of this intermediate's structure and purity is paramount to ensure the validity of subsequent synthetic steps and biological assays. This guide provides an in-depth analysis of the core analytical techniques used for this purpose: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. By delving into the causality behind the spectral features, we aim to equip scientists with the expertise to confidently identify and characterize this vital compound.

Molecular Profile

A foundational understanding begins with the basic molecular properties of the target compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | [2][3] |

| Molecular Weight | 164.20 g/mol | [2][4] |

| Monoisotopic Mass | 164.09496 Da | [3] |

| CAS Number | 104461-06-5 | [2][4] |

| SMILES | CC(C)(C)C1=NC=C(C=N1)C=O | [3] |

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry is an indispensable tool that provides the exact molecular weight and offers profound structural insights through controlled fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for confident structural assignment.

Predicted Mass Data for Molecular Adducts

In electrospray ionization (ESI) or other soft ionization techniques, the molecule is often observed as various adducts. The predicted mass-to-charge ratios (m/z) are crucial for identifying the molecular ion peak in a high-resolution mass spectrum.

| Adduct | Predicted m/z |

| [M]+ | 164.09441 |

| [M+H]⁺ | 165.10224 |

| [M+Na]⁺ | 187.08418 |

| [M-H]⁻ | 163.08768 |

| Data sourced from PubChemLite, calculated using CCSbase.[3] |

Electron Ionization (EI) Fragmentation Pathway: A Mechanistic View

Under the higher-energy conditions of Electron Ionization (EI), typically used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecule undergoes predictable fragmentation. The stability of the pyrimidine ring means that fragmentation is often initiated at the substituent groups.[5] For aldehydes, characteristic cleavages occur adjacent to the carbonyl group.[6]

The most probable fragmentation pathways are:

-

Loss of a Methyl Radical ([M-15]⁺): The tert-butyl group is prone to fragmentation. The loss of a methyl radical (•CH₃) results in a resonance-stabilized secondary cation at m/z 149 . This is often a highly favored and prominent peak for tert-butyl substituted aromatics.

-

Loss of a Formyl Radical ([M-29]⁺): Alpha cleavage, a characteristic fragmentation of aldehydes, involves the scission of the bond between the carbonyl carbon and the pyrimidine ring, leading to the loss of the formyl radical (•CHO).[6] This pathway yields an ion at m/z 135 .

-

Loss of Hydrogen Radical ([M-1]⁺): Another common aldehyde fragmentation is the loss of the aldehydic hydrogen, producing an acylium ion at m/z 163 .[6]

-

Loss of the tert-Butyl Group ([M-57]⁺): Cleavage of the entire tert-butyl group results in a fragment at m/z 107 .

Caption: Predicted EI-MS fragmentation of 2-tert-butylpyrimidine-5-carbaldehyde.

Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating system for acquiring high-quality mass spectral data.

-

Sample Preparation:

-

Accurately weigh ~1 mg of 2-tert-butylpyrimidine-5-carbaldehyde.

-

Dissolve in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~10-50 µg/mL. Causality: This concentration range prevents detector saturation while ensuring adequate signal intensity.

-

-

Instrument Setup (Illustrative Parameters):

-

Gas Chromatograph (GC):

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Inlet Temperature: 250 °C. Causality: Ensures rapid and complete volatilization of the analyte without thermal degradation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes. Causality: This program ensures good separation from potential impurities and solvent.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy for EI, providing reproducible fragmentation patterns that are comparable to library spectra.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400. Causality: This range covers the molecular ion and all expected major fragments.

-

-

-

Data Acquisition & Analysis:

-

Inject 1 µL of the prepared sample.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the corresponding peak.

-

Analyze the spectrum to identify the molecular ion peak (m/z 164) and key fragment ions (m/z 149, 135, etc.) to confirm the structure.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups. For 2-tert-butylpyrimidine-5-carbaldehyde, IR is crucial for confirming the key aldehyde and tert-butyl moieties, as well as the pyrimidine core.

Characteristic IR Absorptions and Their Structural Origin

The conjugation of the aldehyde with the pyrimidine ring significantly influences the position of the carbonyl stretch, a key diagnostic feature.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Justification |

| ~2970-2870 | Medium-Strong | C-H Stretch (Aliphatic) | Corresponds to the sp³ C-H bonds of the tert-butyl group. |

| ~2830 & ~2720 | Weak-Medium | C-H Stretch (Aldehydic) | A characteristic "Fermi doublet." The peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes and helps distinguish them from ketones.[7][8][9] |

| ~1705-1685 | Strong, Sharp | C=O Stretch (Carbonyl) | The conjugation of the carbonyl group with the pyrimidine ring lowers the vibrational frequency from the typical ~1730 cm⁻¹ of a saturated aldehyde.[8][10] |

| ~1580-1450 | Medium-Strong | C=C and C=N Stretch | Characteristic stretching vibrations of the pyrimidine (heteroaromatic) ring. |

| ~1390 & ~1365 | Medium | C-H Bend (Aliphatic) | Symmetric and asymmetric bending of the methyl groups in the tert-butyl substituent.[10] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is purged and stable.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum. Causality: This is a critical self-validating step that subtracts atmospheric (CO₂, H₂O) and instrument-related absorbances from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid 2-tert-butylpyrimidine-5-carbaldehyde directly onto the ATR crystal.

-

Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal. Causality: Proper contact is essential for achieving a high-quality spectrum with strong signal intensity.

-

-

Data Acquisition:

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Acquire the spectrum over a range of 4000-600 cm⁻¹.

-

Process the data (e.g., baseline correction, ATR correction if necessary).

-

-

Interpretation:

-

Identify the key peaks corresponding to the functional groups detailed in the table above, paying special attention to the strong C=O stretch in the 1705-1685 cm⁻¹ region and the aldehydic C-H stretch around 2720 cm⁻¹.

-

Integrated Characterization Workflow

The synergy between MS and IR provides a robust and comprehensive characterization of the target molecule. This workflow illustrates the logical progression from synthesis to full structural validation.

Caption: Integrated workflow for the synthesis and validation of the target compound.

Conclusion

The structural elucidation of 2-tert-butylpyrimidine-5-carbaldehyde is straightforward when approached with a systematic understanding of its expected spectral behavior. Mass spectrometry confirms its molecular weight (164.20 g/mol ) and reveals a characteristic fragmentation pattern dominated by the loss of methyl and formyl radicals.[2][4][6] Concurrently, infrared spectroscopy provides unambiguous evidence of its key functional groups, most notably the conjugated aldehyde, identified by a strong C=O absorption around 1700 cm⁻¹ and a diagnostic C-H stretch near 2720 cm⁻¹.[8][9] Together, these techniques form a powerful, self-validating analytical suite, empowering researchers to proceed with confidence in the synthesis of novel pharmaceutical and agrochemical agents.

References

-

PubChem . 2-tert-Butylpyridine. National Center for Biotechnology Information. [Link]

-

Chemsrc . 2-tert-butylpyrimidine-5-carbaldehyde. [Link]

-

PubChemLite . 2-tert-butylpyrimidine-5-carbaldehyde (C9H12N2O). [Link]

-

Mounir A. I., et al. . Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [https://www.scirp.org/html/2-1 organic-chemistry-reference_17101.htm]([Link] organic-chemistry-reference_17101.htm)

-

University of Calgary . IR Spectroscopy Tutorial: Aldehydes. [Link]

-

Chem-Impex . 2-tert-Butylpyrimidine-5-carbaldehyde. [Link]

-

Chad's Prep . Mass Spectrometry Fragmentation Patterns of Ketones and Aldehydes. YouTube. [Link]

-

Chemistry LibreTexts . 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

NIST WebBook . 2-tert-Butylpyridine. National Institute of Standards and Technology. [Link]

-

Spectroscopy Online . The C=O Bond, Part II: Aldehydes. [Link]

-

Rasayan Journal of Chemistry . Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

-

ResearchGate . Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

-

OpenStax . 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate . FT-IR spectrum of tert-butyl.... [Link]

- Google Patents. Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.

-

ResearchGate . Synthesis, characterization and crystallographic analysis.... [Link]

-

YouTube . Lec-28 || Mass fragmentation pattern of aldehydes. [Link]

-

Baghdad Science Journal . Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives.... [Link]

-

Whitman College . GCMS Section 6.11.4 - Fragmentation of Aldehydes. [Link]

-

University of Colorado Boulder . Table of Characteristic IR Absorptions. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-tert-butylpyrimidine-5-carbaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. PubChemLite - 2-tert-butylpyrimidine-5-carbaldehyde (C9H12N2O) [pubchemlite.lcsb.uni.lu]

- 4. 104461-06-5|2-(tert-Butyl)pyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. article.sapub.org [article.sapub.org]

- 6. people.whitman.edu [people.whitman.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. spectroscopyonline.com [spectroscopyonline.com]

solubility of 2-Tert-butylpyrimidine-5-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-Tert-butylpyrimidine-5-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-tert-butylpyrimidine-5-carbaldehyde, a key intermediate in the pharmaceutical and agrochemical industries.[1] In the absence of extensive publicly available quantitative solubility data, this document synthesizes theoretical principles with established experimental methodologies to empower researchers, scientists, and drug development professionals in handling and utilizing this compound effectively. The guide explores the molecular characteristics influencing solubility, details a robust protocol for empirical solubility determination, and discusses the critical role of the tert-butyl group in enhancing solubility.

Introduction: The Significance of 2-Tert-butylpyrimidine-5-carbaldehyde in Synthesis

2-Tert-butylpyrimidine-5-carbaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Its pyrimidine core is a fundamental building block in numerous biologically active molecules, including various drugs.[2] The presence of the aldehyde functional group provides a reactive handle for a wide array of chemical transformations, while the 2-tert-butyl group imparts unique physicochemical properties, notably influencing its solubility and reactivity.[1] Understanding the solubility of this intermediate is paramount for its application in drug discovery and process development, as solubility directly impacts reaction kinetics, purification strategies, and formulation of final products.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is essential for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | [3][4] |

| Molecular Weight | 164.20 g/mol | [4] |

| Density | 1.064 g/cm³ | [4] |

| Boiling Point | 245.7 °C at 760 mmHg | [4] |

| Flash Point | 105.8 °C | [4] |

| Predicted XLogP3 | 1.58660 | [5] |

| Predicted Polar Surface Area (PSA) | 42.8 Ų | [5] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of 2-tert-butylpyrimidine-5-carbaldehyde in organic solvents is governed by a balance of intermolecular forces between the solute and the solvent molecules.

Molecular Structure and Polarity

The molecular structure of 2-tert-butylpyrimidine-5-carbaldehyde features both polar and non-polar regions, which dictates its solubility profile.

Caption: 2D structure of 2-tert-butylpyrimidine-5-carbaldehyde.

The pyrimidine ring, with its two nitrogen atoms, and the carbaldehyde group (-CHO) introduce polarity to the molecule. The nitrogen atoms can act as hydrogen bond acceptors, and the carbonyl oxygen of the aldehyde is also a hydrogen bond acceptor. Conversely, the tert-butyl group is a bulky, non-polar alkyl substituent.

The Influence of the Tert-Butyl Group

The presence of the tert-butyl group is a critical determinant of the solubility of this molecule. While often perceived as simply increasing lipophilicity, its role is more nuanced. In aromatic systems, bulky tert-butyl groups can disrupt intermolecular π-stacking, a phenomenon that can lead to poor solubility in organic solvents.[6][7] By preventing close packing of the pyrimidine rings, the tert-butyl group can enhance the accessibility of the solvent to the solute molecule, thereby improving solubility.[7][8] This steric hindrance also plays a role in the kinetic stabilization of the compound.[9]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the general solubility behavior of 2-tert-butylpyrimidine-5-carbaldehyde in a range of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The molecule is expected to exhibit good solubility in these solvents due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the aldehyde. Studies on other pyrimidine derivatives have shown that solubility in methanol increases with temperature.[2][10]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMSO, DMF): Good solubility is anticipated in these solvents. Dipole-dipole interactions between the polar functionalities of the solute and the solvent will be the primary driving force for dissolution. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are particularly strong organic solvents capable of dissolving a wide array of organic compounds and are expected to be excellent solvents for this compound.[2][11][12]

-

Non-polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be lower in non-polar solvents. While the tert-butyl group contributes to some non-polar character, the polar pyrimidine and carbaldehyde functionalities will limit its miscibility with highly non-polar solvents like hexane. Some solubility may be observed in toluene due to potential π-π interactions with the aromatic pyrimidine ring.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[13][14]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for experimental solubility determination.

Detailed Protocol: Shake-Flask Method

This protocol provides a self-validating system for the accurate determination of the solubility of 2-tert-butylpyrimidine-5-carbaldehyde.

Materials:

-

2-Tert-butylpyrimidine-5-carbaldehyde (of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of 2-tert-butylpyrimidine-5-carbaldehyde into a series of vials. The excess solid should be clearly visible after equilibration.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement.

-

-

Phase Separation:

-

Allow the samples to stand undisturbed at the equilibration temperature for a set period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid. Alternatively, centrifuge the vials and carefully collect the supernatant.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved solute. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Data Summary and Interpretation

| Solvent | Polarity Index | Dielectric Constant | Solubility at 25 °C (mg/mL) | Observations |

| Hexane | 0.1 | 1.88 | To be determined | |

| Toluene | 2.4 | 2.38 | To be determined | |

| Dichloromethane | 3.1 | 9.08 | To be determined | |

| Ethyl Acetate | 4.4 | 6.02 | To be determined | |

| Acetone | 5.1 | 20.7 | To be determined | |

| Ethanol | 5.2 | 24.5 | To be determined | |

| Methanol | 6.6 | 32.7 | To be determined | |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | To be determined |

Interpreting the Results:

The experimentally determined solubility data should be correlated with the properties of the solvents. It is anticipated that the solubility will generally increase with the polarity of the solvent, with the exception of highly non-polar solvents where the tert-butyl group may contribute to some degree of solubility. Any deviations from this trend can provide valuable insights into the specific intermolecular interactions at play.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-tert-butylpyrimidine-5-carbaldehyde in organic solvents. By integrating theoretical principles with a detailed experimental protocol, researchers and drug development professionals are equipped with the necessary knowledge to effectively handle and utilize this important synthetic intermediate. The key takeaway is the dual role of the molecular structure: the polar pyrimidine and aldehyde moieties that favor polar solvents, and the bulky tert-butyl group that enhances solubility by mitigating intermolecular aggregation. The provided experimental framework offers a robust methodology for generating the precise solubility data required for process optimization and formulation development.

References

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.

-

Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

- Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17765.

- Otsubo, Y., et al. (2019). p-tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis. Organic Letters, 21(12), 4562–4566.

- Baluja, S., et al. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(4-5), 337-344.

- Bergström, C. A. S., et al. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182-188.

- Ghasemi, P., & Aghamohammadi, A. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.

- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.

- Pokhodylo, N. T., & Matiichuk, V. S. (2025). The tert-butyl group in chemistry and biology. In Advances in Heterocyclic Chemistry (Vol. 144, pp. 1-54). Elsevier.

- Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Solution Chemistry, 43(6), 1146-1157.

-

MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

- Schauperl, P., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design, 21(8), 4672–4684.

-

ChemSrc. (2022, March 4). 2-tert-butylpyrimidine-5-carbaldehyde. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- Zhang, J., et al. (2018). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Retrieved from [Link]

- Laramée-Milette, B., et al. (2015). Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups. Synthesis, 47(21), 3353-3358.

- Smith, M. B. (2020). A Q&A Approach to Organic Chemistry. Taylor & Francis.

-

Gaylord Chemical Company, L.L.C. (n.d.). Solubility in DMSO. Retrieved from [Link]

- Ghanavati, M. A., et al. (2023). Prediction of Organic Compound Aqueous Solubility Using Interpretable Machine Learning- A Comparison Study of Descriptor-Based and Topological Models.

- Ramaswamy, A., et al. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics, 149(6), 064503.

-

Wikipedia. (n.d.). Butyl group. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.

-

Gaylord Chemical. (n.d.). DMSO. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. 2-butylpyrimidine-5-carbaldehyde 97% | CAS: 876890-42-5 | AChemBlock [achemblock.com]

- 4. 2-tert-butylpyrimidine-5-carbaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Butyl group - Wikipedia [en.wikipedia.org]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

The Pyrimidine Scaffold: A Cornerstone of Life and a Privileged Motif in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Pyrimidine

The pyrimidine scaffold, a simple six-membered heterocyclic aromatic ring with two nitrogen atoms, is of profound biological significance.[1] This unassuming structure is a fundamental component of all living organisms, forming the basis for a vast array of molecules that are essential for genetic information storage, cellular metabolism, and energy transduction.[2][3] Its inherent chemical properties and versatility have also made it a "privileged scaffold" in medicinal chemistry, with a remarkable number of approved drugs and clinical candidates featuring this core motif.[4][5] This guide provides a comprehensive technical overview of the pyrimidine scaffold, from its fundamental biological roles to its critical applications in modern drug discovery.

The Biochemical Foundation: Pyrimidines in Nucleic Acids and Metabolism

The most well-known role of pyrimidines is as a constituent of nucleobases, the information-carrying units of nucleic acids.[1][6] Three primary pyrimidine bases are found in nature: cytosine (C), thymine (T), and uracil (U).[1][6]

-

In Deoxyribonucleic Acid (DNA): Cytosine and thymine are the pyrimidine components of DNA.[6] They form specific hydrogen bonds with their complementary purine bases, guanine (G) and adenine (A) respectively, creating the iconic double helix structure that stores the genetic blueprint of an organism.[6]

-

In Ribonucleic Acid (RNA): In RNA, uracil replaces thymine and pairs with adenine.[6] This distinction is crucial for the various functions of RNA in transcribing and translating genetic information into proteins.[1]

Beyond their role in genetics, pyrimidine derivatives are central to cellular metabolism and energy.[1] Uridine triphosphate (UTP) is a key player in carbohydrate metabolism, while cytidine triphosphate (CTP) is essential for lipid metabolism.[1]

Visualizing the Core: Pyrimidine and its Nucleobases

To appreciate the structural basis of their function, it is essential to visualize the pyrimidine ring and its key derivatives.

Caption: The fundamental pyrimidine ring and its key substituted derivatives that form the nucleobases.

Pyrimidine Metabolism: A Tale of Two Pathways

Cells have two primary pathways for obtaining pyrimidine nucleotides: the de novo synthesis pathway and the salvage pathway.[7] Understanding these pathways is critical for identifying potential drug targets.

The De Novo Synthesis Pathway

The de novo pathway builds pyrimidine rings from simple precursor molecules like bicarbonate, aspartate, and glutamine.[7][8] This is an energy-intensive process that is tightly regulated to meet the cell's demand for nucleotides.[7] A key rate-limiting step is catalyzed by the enzyme carbamoyl phosphate synthetase II (CPS II).[7]

Caption: A simplified overview of the de novo pyrimidine biosynthesis pathway, highlighting key enzymes.

The Salvage Pathway

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA. This pathway is less energy-consuming and is crucial for tissues that have a limited capacity for de novo synthesis.

The Pharmacological Significance of the Pyrimidine Scaffold

The structural similarity of pyrimidine derivatives to endogenous nucleobases makes them ideal candidates for antimetabolite drugs.[9] By interfering with the synthesis and function of nucleic acids, these compounds can selectively target rapidly proliferating cells, such as cancer cells and pathogens.[9] The pyrimidine scaffold is found in a wide range of approved drugs with diverse therapeutic applications.[3][4][10]

Pyrimidine Analogs in Cancer Chemotherapy

Many successful anticancer drugs are pyrimidine analogs that function as antimetabolites.[9][11]

| Drug | Mechanism of Action | Primary Indications |

| 5-Fluorouracil (5-FU) | Inhibits thymidylate synthase, blocking the synthesis of thymidine, a key component of DNA.[10] | Colorectal, breast, stomach, and pancreatic cancers.[11] |

| Cytarabine (Ara-C) | A cytosine analog that inhibits DNA polymerase and gets incorporated into DNA, leading to chain termination.[11] | Acute myeloid leukemia (AML) and other hematologic malignancies.[11] |

| Gemcitabine | A cytosine analog that inhibits DNA synthesis and induces apoptosis.[12] | Pancreatic, non-small cell lung, bladder, and breast cancers.[12] |

| Capecitabine | An orally administered prodrug of 5-FU.[12] | Metastatic breast and colorectal cancers.[12] |

Pyrimidines in Other Therapeutic Areas

The versatility of the pyrimidine scaffold extends far beyond oncology.[2][13]

-

Antiviral Agents: Pyrimidine nucleoside analogs, such as Zidovudine (AZT), are cornerstone therapies for HIV.[3][6]

-

Antibacterial and Antifungal Drugs: Some pyrimidine derivatives exhibit potent antimicrobial activity by targeting essential enzymes in pathogens.[10][14]

-

Central Nervous System (CNS) Agents: The pyrimidine core is present in drugs used to treat neurological and psychiatric disorders.[2]

-

Cardiovascular Drugs: Certain pyrimidine-containing compounds are used in the management of cardiovascular diseases.[3]

Experimental Protocols: Synthesis and Biological Evaluation

The development of novel pyrimidine-based therapeutics relies on robust synthetic methodologies and reliable biological assays.

General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A common and versatile method for synthesizing fused pyrimidine systems like pyrido[2,3-d]pyrimidines involves the condensation of a suitable α,β-unsaturated ketone with an aminopyrimidine derivative.[15]

Step-by-Step Methodology:

-

Chalcone Synthesis (Starting Material):

-

Dissolve an appropriately substituted ketone and an appropriately substituted aldehyde in ethanol.

-

Add a 40% w/v aqueous solution of potassium hydroxide (KOH) dropwise while stirring.

-

Continue stirring at room temperature until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent.[15]

-

-

Condensation to form Pyrido[2,3-d]pyrimidine:

-

Reflux a mixture of the synthesized chalcone and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the resulting solid, wash thoroughly with water, and purify by recrystallization.[15]

-

Causality: The Claisen-Schmidt condensation in the first step creates the α,β-unsaturated ketone necessary for the subsequent cyclization. The use of a strong base like KOH facilitates the initial enolate formation. The final condensation in glacial acetic acid provides the acidic environment needed for the cyclization and formation of the fused ring system.

In Vitro Assay for Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in the cell culture medium.

-

Incubation: Remove the old medium from the wells and add the medium containing the test compounds. Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[15]

Self-Validation: The MTT assay is self-validating in that the amount of formazan produced is directly proportional to the number of viable cells. Including positive (a known cytotoxic drug) and negative (vehicle control) controls in each experiment is crucial for validating the results.

Conclusion: The Enduring Legacy and Future Potential of the Pyrimidine Scaffold

The pyrimidine scaffold is a testament to nature's efficiency, serving as a fundamental building block for life's most critical molecules. Its inherent drug-like properties have been expertly exploited by medicinal chemists to develop a plethora of life-saving therapies.[4] As our understanding of disease biology deepens, the pyrimidine motif will undoubtedly continue to be a source of inspiration for the design of novel therapeutics targeting a wide range of human diseases. The ongoing exploration of new synthetic routes and the development of more sophisticated biological assays will further unlock the immense potential of this privileged scaffold.

References

-

Aamir, M., et al. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

-

Wikipedia. (2023). Pyrimidine. Wikipedia. Available at: [Link]

-

Massive Bio. (2026). Pyrimidine. Massive Bio. Available at: [Link]

-

Wikipedia. (2023). Pyrimidine metabolism. Wikipedia. Available at: [Link]

-

Kumar, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]

-

El-Naggar, A.M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

-

Tzani, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]

-

Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. Available at: [Link]

-

Singh, H., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews. Available at: [Link]

-

Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. Available at: [Link]

-

EBSCO. (n.d.). Antimetabolites in chemotherapy. Research Starters. Available at: [Link]

-

DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University. Available at: [Link]

-

Li, Y., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. Available at: [Link]

-

World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. WJARR. Available at: [Link]

-

Ben-Sahra, I., et al. (2024). Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis. Science. Available at: [Link]

-